molecular formula C17H19NO5S B4079940 N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)-2-furamide

N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)-2-furamide

Cat. No. B4079940
M. Wt: 349.4 g/mol
InChI Key: SLPNNVTZQSSZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various B-cell malignancies.

Mechanism of Action

N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)-2-furamide binds irreversibly to the active site of BTK, leading to inhibition of downstream signaling pathways involved in B-cell survival and proliferation. This results in the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)-2-furamide has been shown to effectively inhibit BTK activity, resulting in the inhibition of downstream signaling pathways involved in B-cell activation and proliferation. This leads to the induction of apoptosis and inhibition of tumor growth. In addition, N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)-2-furamide has been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)-2-furamide has several advantages as a potential therapeutic agent for B-cell malignancies. It has shown potent inhibition of BTK activity and has demonstrated anti-tumor activity in various preclinical models. In addition, N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)-2-furamide has a favorable safety profile and has shown minimal toxicity in preclinical studies.
However, there are also some limitations associated with the use of N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)-2-furamide in lab experiments. The compound has limited solubility in water, which can affect its bioavailability and pharmacokinetic properties. In addition, N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)-2-furamide has not yet been tested in clinical trials, and its efficacy and safety in humans are not yet fully understood.

Future Directions

There are several future directions that can be explored with N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)-2-furamide. One potential area of research is the development of combination therapies with other agents that target the BCR signaling pathway. In addition, further studies are needed to elucidate the pharmacokinetic and pharmacodynamic properties of N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)-2-furamide in humans. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)-2-furamide in patients with B-cell malignancies.

Scientific Research Applications

N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). The compound has shown potent inhibition of BTK activity and has demonstrated anti-tumor activity in various in vitro and in vivo models.

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-22-15-6-4-13(5-7-15)11-18(14-8-10-24(20,21)12-14)17(19)16-3-2-9-23-16/h2-7,9,14H,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPNNVTZQSSZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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